3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, including cyclocondensation and cycloaromatization processes. For example, a method described involves the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a three-carbon synthon for the efficient regiospecific synthesis of a variety of heterocycles, showcasing the versatility of similar compounds in organic synthesis (Mahata et al., 2003).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and DFT calculations, provides insights into the geometry and electronic properties of related molecules. For instance, a study on a novel phthalide derivative presented a detailed analysis through X-ray single crystal diffraction, indicating the crystal structure and geometrical parameters, which are crucial for understanding the reactivity and properties of such compounds (Yılmaz et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include cycloisomerization, oxidative carbonylation, and reactions with dienophiles, demonstrating the chemical versatility of these molecules. For instance, oxidative carbonylation of 3-yne-1,2-diol derivatives has been used to efficiently synthesize furan-3-carboxylic esters, highlighting the reactivity of these systems (Gabriele et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including their thermochemical properties, are critical for their application in various fields. A study on methoxyfurans, which are structurally related, provided comprehensive data on enthalpies, entropies, and heat capacities, essential for understanding the stability and reaction kinetics of these molecules (Hudzik & Bozzelli, 2010).
Chemical Properties Analysis
The chemical properties, particularly the reactivity towards nucleophiles and electrophiles, play a significant role in the synthesis and application of these compounds. Studies on reactions with dienophiles and the formation of various heterocyclic structures emphasize the importance of these interactions in designing synthetic routes for complex molecules (Mironov et al., 2016).
Scientific Research Applications
Atmospheric Chemistry and Environmental Implications
3-Methylfuran, a structurally related compound to 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one, has been identified as a product in the gas-phase reaction with OH radicals. This study by Atkinson et al. (1989) provides insight into the atmospheric chemistry of isoprene-derived compounds. The research shows that 3-methylfuran is reactive and present in the troposphere, suggesting environmental implications for similar compounds like 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one.
Synthesis and Chemical Reactions
A study on the synthesis of C-thioglycosyl derivatives involving 3-ethoxycarbonyl-2-methyl-5-(d-arabino-tetritol-1-yl)furan, a compound related to 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one, was conducted by Aparicio et al. (1986). This research highlights the potential for complex chemical reactions involving similar furan derivatives.
Product Distribution in OH Radical-Induced Oxidation
The study of OH radical-induced oxidation of various hydrocarbons, including 3-methylbut-1-ene, reveals the product distribution and reaction pathways, which may be relevant for understanding the reactivity of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one. Benkelberg et al. (2000) provide insights into the oxidation mechanisms of methylated hydrocarbons.
Biofuel Applications
Pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, are related to 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one and have potential as biofuels. Cann and Liao (2009) discuss the synthesis of these isomers in engineered microorganisms, indicating potential biotechnological applications for similar compounds.
Synthesis of Methylated Epoxyhydroazulenones
Research on the synthesis of methylated epoxyhydroazulenones by Kaiser and Föhlisch (1990) involves 1,1-Dichloro-6-(3-methyl-2-furyl)hexan-2-one, a compound similar to 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one. This work demonstrates the versatility of furan derivatives in synthesizing complex organic structures.
Furan Ring Formation in Photooxidation
The formation of furan and its derivatives, like 3-methylfuran, during the photooxidation of dienes such as 1,3-butadiene and cis-1,3-pentadiene, is explored by Ohta (1984). These findings are relevant to understanding the photochemical behavior of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one in atmospheric conditions.
properties
IUPAC Name |
3-methyl-1-(3-methylfuran-2-yl)but-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFVDCOWPBJQFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340399 | |
Record name | Elsholtzione, .alpha.-dehydro | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one | |
CAS RN |
6138-88-1 | |
Record name | Dehydroelsholtzia ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6138-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elsholtzione, .alpha.-dehydro | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.